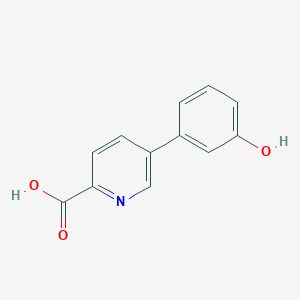

5-(3-Hydroxyphenyl)picolinic acid

CAS No.: 1261929-24-1

Cat. No.: VC11751575

Molecular Formula: C12H9NO3

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261929-24-1 |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 5-(3-hydroxyphenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-11(12(15)16)13-7-9/h1-7,14H,(H,15,16) |

| Standard InChI Key | KQPAVKOCHYHURO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Bonding

The compound combines a pyridine ring (picolinic acid moiety) with a phenolic substituent, creating opportunities for intramolecular hydrogen bonding between the carboxylic acid (-COOH) and hydroxyl (-OH) groups. Similar structures, such as 3,6-dihydroxypicolinic acid, exhibit planar molecular configurations stabilized by O–H···O hydrogen bonds . Computational modeling of 5-(3-hydroxyphenyl)picolinic acid predicts analogous planar geometry, with dihedral angles between the pyridine and phenyl rings influenced by steric and electronic interactions.

Crystallographic Behavior

Crystallographic studies of related compounds reveal diverse packing arrangements. For example, 3,6-dihydroxypicolinic acid crystallizes in the rare space group Abm2, forming extended planar networks via O–H···O and N–H···O hydrogen bonds . By analogy, 5-(3-hydroxyphenyl)picolinic acid may adopt similar supramolecular architectures, potentially exhibiting polymorphism depending on crystallization conditions.

Table 1: Comparative Crystallographic Data of Picolinic Acid Derivatives

*Theoretical model based on analogous structures.

Synthetic Methodologies

Elbs Oxidation and Sulfate Ester Intermediates

A validated route to substituted picolinic acids involves the Elbs oxidation, which introduces hydroxyl groups via persulfate-mediated radical reactions . For 5-(3-hydroxyphenyl)picolinic acid, a hypothetical synthesis could proceed as follows:

-

Sulfation: React 5-phenylpicolinic acid with potassium peroxydisulfate in alkaline conditions to form a sulfate ester intermediate.

-

Hydrolysis: Acidic hydrolysis of the sulfate ester yields the hydroxylated product.

This method mirrors the synthesis of 3,6-dihydroxypicolinic acid, where the sulfate ester (dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate) is isolated as a stable intermediate .

Nitration and Functional Group Interconversion

Patent literature describes nitration strategies for 3-hydroxypicolinamide derivatives using HNO₃/H₂SO₄ mixtures at controlled temperatures . Adapting this approach, 5-(3-nitrophenyl)picolinic acid could be synthesized and subsequently reduced to the hydroxylated form via catalytic hydrogenation.

Table 2: Representative Reaction Conditions for Picolinic Acid Derivatives

Physicochemical Properties

Solubility and Stability

Picolinic acid derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The 3-hydroxyphenyl group may enhance solubility in basic aqueous solutions due to deprotonation of the phenolic -OH (pKa ≈ 10). Stability studies of analogs suggest susceptibility to oxidative degradation under acidic conditions, necessitating storage in inert atmospheres .

Spectral Characterization

-

IR Spectroscopy: Expected peaks include ν(O–H) at 3200–3500 cm⁻¹, ν(C=O) at 1680–1720 cm⁻¹, and aromatic C=C stretches at 1450–1600 cm⁻¹.

-

NMR: ¹H NMR (DMSO-d₆) would feature signals for the pyridine H-3 (δ 8.2–8.5 ppm), H-4 (δ 7.6–7.8 ppm), and phenolic protons (δ 9.5–10.0 ppm) .

Applications in Materials Science

The planar aromatic system and hydrogen-bonding capacity of 5-(3-hydroxyphenyl)picolinic acid make it a candidate for designing:

-

Coordination Polymers: Metal-organic frameworks (MOFs) with tunable porosity.

-

Organic Semiconductors: Charge-transfer complexes for optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume